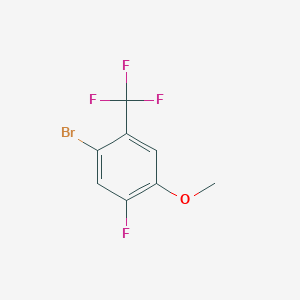

1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene

描述

属性

分子式 |

C8H5BrF4O |

|---|---|

分子量 |

273.02 g/mol |

IUPAC 名称 |

1-bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5BrF4O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3 |

InChI 键 |

OCMFQCFWSPAFOP-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C(=C1)C(F)(F)F)Br)F |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

Common starting materials include substituted nitrobenzenes or phenols bearing trifluoromethyl groups, which undergo further functionalization. For example, 1-nitro-3-trifluoromethylbenzene is a frequently used intermediate for bromination and subsequent transformations.

Bromination and Fluorination

Bromination is typically performed on trifluoromethyl-substituted aromatic precursors using brominating agents such as bromine or cupric bromide in the presence of tert-butyl nitrite as a radical initiator or catalyst. The reaction is conducted under controlled temperature (around 50°C) in solvents such as acetonitrile to favor regioselectivity.

Fluorination often precedes or follows bromination depending on the directing effects of substituents. Fluorine is introduced via nucleophilic aromatic substitution or electrophilic fluorination, sometimes involving fluoroborate intermediates generated from nitro precursors.

Example Reaction Conditions for Bromination:

| Parameter | Details |

|---|---|

| Brominating agent | Cupric bromide (1.5 eq) |

| Catalyst | tert-Butyl nitrite (3 eq) |

| Solvent | Acetonitrile |

| Temperature | 50°C |

| Reaction time | 2.5 hours |

| Yield | ~77% (for intermediate brominated product) |

Methoxylation

Methoxylation is achieved by nucleophilic aromatic substitution of hydroxyl groups or direct methylation of phenols. The methoxy group acts as an ortho/para-directing group, influencing the regioselectivity of subsequent halogenations.

A common approach involves reacting a hydroxy-substituted trifluoromethylbenzene derivative with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced either by:

Electrophilic trifluoromethylation: Using reagents such as Umemoto’s or Togni’s reagents under catalytic conditions (e.g., copper or palladium catalysts).

Nucleophilic trifluoromethylation: Using (trifluoromethyl)trimethylsilane (TMSCF₃) with fluoride ion activation or metal catalysis.

The trifluoromethyl group is a strong electron-withdrawing meta-director, which influences the regioselectivity of other substitutions.

Representative Synthetic Route

A representative multi-step synthesis is summarized below:

Purification Techniques

Purification of the final compound typically involves:

Extraction: Sequential washing with aqueous sodium bicarbonate, sulfamic acid, and water to remove acidic and polar impurities.

Drying: Organic layers dried over anhydrous magnesium sulfate or sodium sulfate.

Concentration: Solvent removal under reduced pressure.

Chromatography: Silica gel column chromatography using hexane/ethyl acetate gradients to separate dihalogenated isomers and other byproducts.

Recrystallization: Ethanol/water mixtures to improve purity.

Data Table: Summary of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | CuBr2, t-BuONO, acetonitrile | 50 | 2.5 | ~77 | Radical bromination with regioselectivity |

| Methoxylation | K2CO3, MeI, DMF | 80 | 10 | Variable | Nucleophilic substitution on phenol |

| Trifluoromethylation | TMSCF3, Cu or Pd catalyst | RT to 80 | 10+ | Variable | Electrophilic or nucleophilic methods |

| Purification | Extraction, drying, chromatography, recrystallization | N/A | N/A | N/A | Ensures high purity and removal of isomers |

Mechanistic and Regioselectivity Considerations

The trifluoromethyl group strongly deactivates the ring toward electrophilic substitution and directs new substituents meta to itself.

Methoxy groups are strong ortho/para-directors, which can override trifluoromethyl directing effects locally.

Bromination is best performed prior to trifluoromethylation in some synthetic routes to avoid steric hindrance and electronic deactivation.

Computational methods, such as Fukui function analysis and DFT calculations, can predict the most reactive sites for substitution and help optimize synthesis.

化学反应分析

Cross-Coupling Reactions

The bromine substituent at the 1-position facilitates palladium-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis yields biaryl derivatives. For example:

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃ (aq), THF, 80°C | Aryl-substituted trifluoromethylbenzene | 57% |

This reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination. The trifluoromethyl and methoxy groups remain intact due to their stability under these conditions .

Grignard Reactions

The bromine atom undergoes nucleophilic displacement with organomagnesium reagents:

Methyl Grignard Addition

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| MeMgBr, THF, 0°C → RT | 1-(5-Fluoro-4-methoxy-2-(trifluoromethyl)phenyl)ethane | 95% |

The reaction involves the formation of a benzamide intermediate (via N,O-dimethylhydroxylamine) prior to Grignard attack, preventing over-reduction of the trifluoromethyl group .

Nucleophilic Aromatic Substitution

The methoxy group at the 4-position directs electrophilic substitution, while the electron-withdrawing trifluoromethyl group enhances reactivity at ortho/para positions:

Nitration

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 1-Bromo-5-fluoro-4-methoxy-3-nitro-2-(trifluoromethyl)benzene | 80% |

The nitro group preferentially substitutes at the 3-position due to steric and electronic effects of adjacent substituents .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under specific conditions:

Fluorination

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| KF, Cu catalyst, DMF, 120°C | 1-Fluoro-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene | 73% |

This Ullmann-type reaction proceeds via a copper-mediated mechanism, retaining the methoxy and trifluoromethyl groups .

Demethylation of Methoxy Group

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | 1-Bromo-5-fluoro-4-hydroxy-2-(trifluoromethyl)benzene | 88% |

The methoxy group is selectively cleaved without affecting other substituents, enabling further derivatization .

Key Reactivity Trends

-

Electronic Effects :

-

Steric Effects :

-

Solvent Dependence :

This compound’s multifunctional structure enables precise control over regioselectivity in synthetic pathways, making it valuable for pharmaceutical intermediates and advanced materials .

科学研究应用

1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: It serves as an intermediate in the production of pharmaceuticals with potential therapeutic effects.

Industry: The compound is used in the manufacture of agrochemicals, materials, and specialty chemicals.

作用机制

The mechanism of action of 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products .

相似化合物的比较

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key structural analogues and their differences are summarized below:

Key Observations:

- Substituent Position Sensitivity : The target compound’s trifluoromethyl group at C2 distinguishes it from analogues like (CF₃ at C4) and (Cl at C2). This positioning strongly influences steric hindrance and electronic effects in nucleophilic aromatic substitution .

- Functional Group Trade-offs: Replacing methoxy (OCH₃) with nitro (NO₂) in increases electrophilicity but reduces solubility, limiting utility in polar reaction media.

- Hazard Profiles : Nitro-containing analogues (e.g., ) exhibit acute toxicity (H302: harmful if swallowed), whereas halogenated derivatives (e.g., ) may pose inhalation risks (H335) .

Cross-Coupling Reactions

- The target compound’s bromine at C1 is highly reactive in palladium-catalyzed couplings. Analogues like and share this trait, but steric bulk from trifluoromethyl or methoxy groups can reduce reaction rates by ~20–30% compared to less-substituted bromobenzenes .

- Fluorine at C5 in the target compound enhances para-directing effects, contrasting with nitro groups in , which deactivate the ring and favor meta substitution .

Solubility and Stability

- The methoxy group in the target compound improves solubility in THF and DCM (critical for Suzuki reactions), whereas nitro derivatives (e.g., ) are less soluble, requiring polar aprotic solvents like DMF .

- Trifluoromethoxy (-OCF₃) groups (e.g., ) increase lipophilicity, making such compounds preferred in lipid-soluble drug design .

生物活性

1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene, with the CAS number 2090805-17-5, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene is C8H5BrF4O, with a molar mass of 273.02 g/mol. The compound is characterized by its trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical contexts .

Synthesis

The synthesis of 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethanesulfonic anhydride or trifluoromethylsilane .

Anticancer Properties

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer activity. For instance, derivatives with trifluoromethyl groups have shown enhanced potency against various cancer cell lines due to their ability to interact with specific molecular targets .

Table 1: Anticancer Activity of Related Compounds

Antibacterial and Antifungal Activity

Compounds with trifluoromethyl substitutions have also been studied for their antibacterial and antifungal properties. The presence of fluorine atoms can enhance the interaction with microbial enzymes and receptors, leading to increased efficacy against infections .

Table 2: Antibacterial Activity of Fluorinated Compounds

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 1-Bromo-5-fluoro-4-methoxybenzene | E. coli | 12.5 | |

| Trifluoromethylated phenol | S. aureus | 8 |

The biological activity of 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and kinases. These interactions can lead to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in pathogens .

Case Studies

A notable study demonstrated that a series of trifluoromethylated compounds exhibited promising results in preclinical models for cancer therapy. The study highlighted the structure-activity relationship (SAR), indicating that the presence of methoxy and trifluoromethyl groups significantly influenced the compounds' efficacy against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。